N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
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Description
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, closely related chemically to the compound , have been studied for their corrosion inhibiting effects on carbon steel in acidic environments. These studies show that such derivatives offer higher stability and inhibition efficiencies against steel corrosion than previously reported inhibitors, highlighting their potential as corrosion inhibitors for industrial applications (Hu et al., 2016).
Antimicrobial and Anticancer Evaluation
Another area of application is in the synthesis of novel thiazolidinone derivatives, evaluated for their in vitro antimicrobial and anticancer potentials. This research demonstrates the capacity of certain benzothiazole-based compounds to act as potent antimicrobial and anticancer agents, suggesting their use in pharmaceutical development (Deep et al., 2016).
Material Enhancement
In the field of materials science, benzothiazole derivatives have been used to create antibacterial coatings for cellulose, showcasing their utility in enhancing material properties for health and safety applications. These coatings demonstrate excellent antibacterial efficacy, indicating the potential for N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide and similar compounds in creating antimicrobial surfaces (Mu et al., 2018).
Electrophysiological Activity
Additionally, some N-substituted imidazolylbenzamides, structurally related to the compound , have been studied for their cardiac electrophysiological activity, indicating potential applications in the development of new class III antiarrhythmic drugs (Morgan et al., 1990).
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-4-22-16-14(19)6-5-7-15(16)26-18(22)20-17(23)12-8-10-13(11-9-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIVXWSSBQDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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